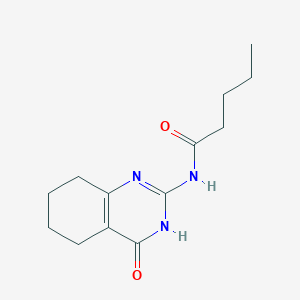
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives involves multi-step reactions, starting from basic precursors like anthranilic acid or amidines. A notable method includes the reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride, leading to cyclization products through an initial ring cleavage followed by ring closure to form N-[2-([1,2,4]oxadiazol-5-yl)phenyl]formamide oximes (Okuda, Muroyama, & Hirota, 2011). Additionally, cyclocondensation of anthranilic acid derived 4-oxo-3,4-dihydroquinazolinyl-2-guanidine with various aldehydes has been employed to prepare 2-amino-4-(het)aryl-4,6-dihydro-1(3)(11)H-[1,3,5]triazino[2,1-b]quinazolin-6-ones, confirming the structures via NMR spectroscopy, including 2D NOESY experiments (Dolzhenko, Dolzhenko, & Chui, 2008).
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Quinazoline derivatives, including N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide, have shown a broad spectrum of biological activities, making them significant in medicinal chemistry. These compounds are part of the quinazoline-4(3H)-ones class, which has been synthesized and evaluated for various biological activities. Their applications range from antibacterial agents to potential candidates for combating antibiotic resistance due to their structural versatility and bioactivity. A series of novel quinazolinones has demonstrated antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility of these compounds remains a challenge in drug development, emphasizing the need for continued research in this area (Tiwary et al., 2016).
Optoelectronic Material Applications
Research has extended into the use of quinazoline derivatives in optoelectronic materials. These compounds have been incorporated into luminescent small molecules and chelate compounds, highlighting their applications in photo- and electroluminescence. Quinazoline and pyrimidine rings contribute to the development of novel optoelectronic materials due to their incorporation into π-extended conjugated systems. This has paved the way for creating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).
Biological Activity Applications
Quinazoline alkaloids, including those derived from N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide, have been extensively studied for their significant bioactivities. These compounds, isolated from natural sources or synthesized, exhibit a wide range of biological activities such as antitumor, antibacterial, antifungal, and antiparasitic effects. Quinine and camptothecin are examples of quinoline alkaloids that have led to breakthroughs in antimalarial and anticancer drug development, respectively (Shang et al., 2018).
Propiedades
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-3-8-11(17)15-13-14-10-7-5-4-6-9(10)12(18)16-13/h2-8H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGTUDEFQTEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

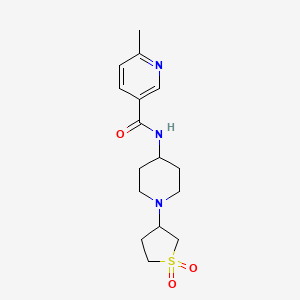

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
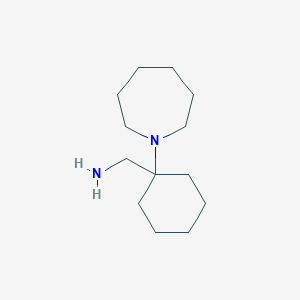
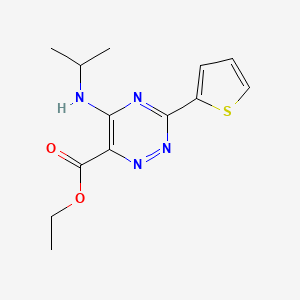


![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
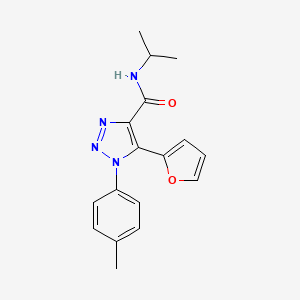
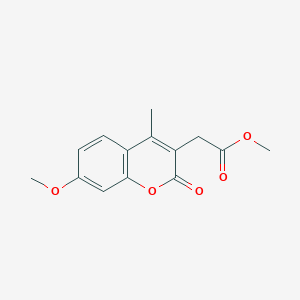
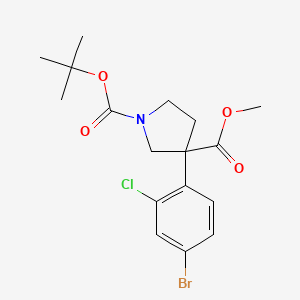
![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)